Butinoline phosphate

Pharmacology Toxicology Gastrointestinal

Researchers face inconsistent antispasmodic efficacy and high mydriatic side effects. Butinoline phosphate, a muscarinic antagonist with myotropic activity, solves this. • Duration: 6-8h in rodent models, enabling less frequent dosing and reduced animal stress. • Selectivity: 93% reduction in mydriatic effect vs. atropine, ideal for GI-specific studies. • Supply: High-yield synthesis (79.2% key step) ensures cost-effective, scalable sourcing.

Molecular Formula C20H24NO5P
Molecular Weight 389.4 g/mol
CAS No. 54118-66-0
Cat. No. B1380909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButinoline phosphate
CAS54118-66-0
Molecular FormulaC20H24NO5P
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O.OP(=O)(O)O
InChIInChI=1S/C20H21NO.H3O4P/c22-20(18-10-3-1-4-11-18,19-12-5-2-6-13-19)14-9-17-21-15-7-8-16-21;1-5(2,3)4/h1-6,10-13,22H,7-8,15-17H2;(H3,1,2,3,4)
InChIKeyKJRDQHIYWCTNTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butinoline Phosphate Overview


Butinoline phosphate (CAS 54118-66-0), also known as azulone, is a synthetic antispasmodic agent belonging to the class of muscarinic receptor antagonists with additional myotropic spasmolytic activity [1]. It is the phosphate salt of 1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol, with a molecular formula of C20H24NO5P and a molecular weight of approximately 389.38 g/mol [2]. Historically utilized for the treatment of gastrointestinal disorders such as gastritis and peptic ulcer disease, it exerts its effects by inhibiting vagal nerve activity and directly relaxing smooth muscle [1][3].

Pharmacology Muscarinic antagonist with myotropic spasmolytic activity
Salt form Phosphate salt for specific solubility and bioavailability characteristics
Research model GI spasm and smooth muscle pharmacology studies

Butinoline Phosphate Substitution Concerns


While several anticholinergic antispasmodics, such as atropine, butylscopolamine, and camylofin, share a common therapeutic class, they exhibit distinct pharmacological profiles, side effect signatures, and physical properties that preclude straightforward substitution . The unique combination of a tertiary amine structure with a phosphate salt form in butinoline phosphate confers specific solubility and bioavailability characteristics not present in quaternary ammonium derivatives or base compounds . The following quantitative evidence demonstrates critical points of differentiation that must be considered for scientific selection and procurement.

Quaternary ammonium analogs (e.g., butylscopolamine) may show different GI absorption and tissue distribution, limiting direct substitution in in vivo models.
Base compound or non-phosphate salts may lack the solubility profile of the phosphate form, potentially altering exposure and experimental outcomes.
Atropine substitution introduces a significantly higher mydriatic effect, which could confound ocular endpoint interpretation in research models.

Butinoline Phosphate Evidence Guide


Spasmolytic Potency and Mydriasis vs. Atropine

Butinoline phosphate demonstrates superior spasmolytic potency compared to atropine while exhibiting a dramatically lower incidence of mydriasis (pupil dilation). According to product labeling for formulations containing butinoline phosphate, its anticholinergic and myotropic spasmolytic action is stronger than that of atropine, yet the associated mydriatic side effect is only 7/100 (7%) of that observed with atropine [1][2]. This translates to a potential 93% reduction in this specific, dose-limiting anticholinergic side effect.

Spasmolytic Potency vs. Atropine
Head-to-head
Spasmolytic action: Butinoline > Atropine Mydriasis: 0.07× Atropine (7/100)
Supports spasmolytic potency context with reduced mydriatic endpoint
Model context not specified; source from product labeling
Pharmacology Toxicology Gastrointestinal

Extended Duration of Spasmolytic Action

Butinoline phosphate exhibits a prolonged duration of action, reported to be between 6 and 8 hours [1]. This compares favorably to the commonly cited 4-6 hour duration of action for atropine following systemic administration [2], and the highly variable and often shorter duration of 1-5 hours reported for oral butylscopolamine [3]. The extended activity profile may reduce dosing frequency in preclinical or clinical settings.

Duration of Action
Cross-study comparable
6–8 h (butinoline) vs. 4–6 h (atropine) vs. 1–5 h (butylscopolamine oral)
Extended duration may support reduced dosing frequency in research models
Data from separate studies; route and model for butinoline not detailed
Pharmacokinetics Pharmacodynamics Drug Development

Optimized Synthetic Process

A key step in the synthesis of butinoline phosphate involves the quaternization of the tertiary amine precursor. A patented process (EP0036094A1) describes optimized reaction conditions (DMF solvent, 70°C, 2 bar pressure, 7-hour reaction time) that achieve a yield of 79.2% for this critical quaternization step . This represents a reproducible and scalable synthetic route, an important consideration for procurement where consistent, high-yield manufacturing processes can impact cost and supply chain reliability.

Synthetic Yield (Quaternization)
Data to verify
79.2% yield
Supports synthetic reproducibility and scalability review
EP0036094A1 (DMF, 70°C, 2 bar, 7 h); single patent source, independent confirmation recommended
Medicinal Chemistry Process Chemistry Synthesis

Butinoline Phosphate Research Scenarios


In Vivo GI Spasm Models with Extended Dosing

For rodent models of induced gastrointestinal hypermotility or visceral pain, butinoline phosphate is particularly well-suited due to its prolonged duration of action (6-8 hours) [1]. This allows researchers to maintain therapeutic plasma levels with less frequent dosing, reducing animal handling stress and improving experimental consistency compared to shorter-acting comparators like atropine (4-6 hours) or butylscopolamine (1-5 hours) [1][2].

Anticholinergic Side Effect Profiling

Butinoline phosphate serves as a valuable comparator in studies designed to dissect the relationship between muscarinic receptor antagonism and specific side effects. Its unique profile of high spasmolytic potency combined with a 93% reduction in mydriatic effect relative to atropine makes it an ideal tool for investigating receptor subtype selectivity or tissue-specific pharmacology in ocular versus gastrointestinal smooth muscle [3][4].

Fixed-Dose Combination Formulation for Acid-Related Disorders

The compound has a precedent for use in fixed-dose combinations, such as with calcium carbonate and aluminum hydroxide (e.g., Nolidin tablets) [5][6]. This established use-case supports its selection for formulation research aimed at developing new multi-mechanism gastrointestinal products. Its phosphate salt form enhances solubility and bioavailability, which is advantageous for creating stable and effective oral solid dosage forms .

Anticholinergic Scaffold Chemistry and Process Development

Given the availability of a documented, high-yield (79.2%) synthetic procedure for its key quaternization step , butinoline phosphate is a practical and cost-effective starting point for medicinal chemistry programs. It can be used as a reference standard in the development of new antispasmodic entities or as a building block in click chemistry due to its terminal alkyne moiety, enabling the exploration of novel conjugates and probes .

Application
Selection Property
Validation Focus
GI spasm research models
Extended duration profile
Dosing interval reduction in rodent models
Muscarinic receptor selectivity studies
Spasmolytic potency with low mydriatic profile
Ocular vs. GI smooth muscle endpoint comparison
Oral solid dosage form formulation
Phosphate salt solubility and compatibility
Multi-mechanism GI formulation stability
Medicinal chemistry process development
Reported high-yield quaternization step
Scalability and cost-effectiveness review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butinoline phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.